molecular formula C11H15N3OS B2410841 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol CAS No. 810634-55-0

5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol

Cat. No.: B2410841
CAS No.: 810634-55-0
M. Wt: 237.32
InChI Key: QEPICTQOVQEFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a chemical compound that belongs to the class of triazine derivatives. It features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group. The presence of the 4-methoxybenzyl group adds to its structural complexity and potential reactivity.

Preparation Methods

The synthesis of 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with formaldehyde and hydrogen sulfide under acidic conditions to form the triazine ring and introduce the thiol group. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar compounds to 5-(4-Methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol include other triazine derivatives and thiol-containing compounds. For example:

    1,3,5-Triazine-2-thiol: Lacks the 4-methoxybenzyl group, making it less complex and potentially less reactive.

    4-Methoxybenzylamine: Contains the 4-methoxybenzyl group but lacks the triazine ring and thiol group

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-15-10-4-2-9(3-5-10)6-14-7-12-11(16)13-8-14/h2-5H,6-8H2,1H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPICTQOVQEFMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CNC(=S)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.